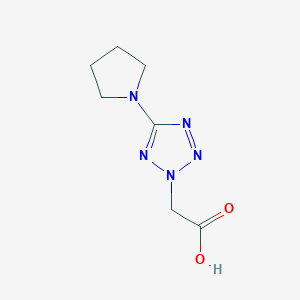

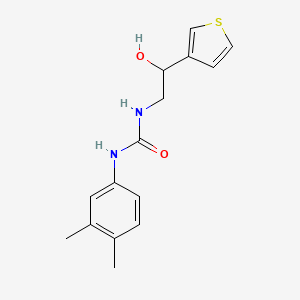

![molecular formula C10H17NO B2813204 1,8,8-Trimethyl-3-azabicyclo[3.2.1]octan-2-one CAS No. 1197-67-7](/img/structure/B2813204.png)

1,8,8-Trimethyl-3-azabicyclo[3.2.1]octan-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,8,8-Trimethyl-3-azabicyclo[3.2.1]octan-2-one is a specialty product for proteomics research . It has a molecular formula of C10H19N and a molecular weight of 153.26 .

Synthesis Analysis

The synthesis of 1,8,8-Trimethyl-3-azabicyclo[3.2.1]octan-2-one has been a subject of research due to its potential biological activities . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis

The molecular structure of 1,8,8-Trimethyl-3-azabicyclo[3.2.1]octan-2-one is characterized by a bicyclic scaffold . This structure is central to the family of tropane alkaloids .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,8,8-Trimethyl-3-azabicyclo[3.2.1]octan-2-one include a molecular formula of C10H19N and a molecular weight of 153.26 .科学的研究の応用

Synthesis and Chemical Properties

1,8,8-Trimethyl-3-azabicyclo[3.2.1]octan-2-one has been a subject of interest in the field of organic synthesis and chemical transformations. For instance, Grošelj et al. (2005) discussed the synthesis of various derivatives of this compound starting from camphor, highlighting its versatility in organic chemistry. They showed how catalytic hydrogenation and the use of Grignard reagents can lead to a range of compounds with different functionalities (Grošelj et al., 2005). Another study by the same group explored the stereoselective synthesis of alkylidene derivatives, showcasing the compound's utility in creating structurally diverse molecules (Grošelj et al., 2005).

Structural and Conformational Analysis

The compound has also been studied for its structural and conformational aspects. Arias et al. (1986) investigated N-substituted 8-azabicyclo[3.2.1]octan-3-ones, which are closely related to 1,8,8-Trimethyl-3-azabicyclo[3.2.1]octan-2-one, using NMR spectroscopy. They analyzed the preferred conformations in solution, contributing to the understanding of its structural behavior (Arias et al., 1986).

Applications in Pharmacology

In pharmacological research, derivatives of this compound have been explored. Yamashita et al. (1997) synthesized novel compounds related to 1,8,8-Trimethyl-3-azabicyclo[3.2.1]octan-2-one and evaluated them as sigma ligands, indicating potential applications in pharmacology (Yamashita et al., 1997).

Utility in Biological Chemistry

The compound's derivatives have also been linked to biological chemistry. Tinao-Wooldridge et al. (1995) found that certain derivatives exhibit anticonvulsant properties, demonstrating the compound's relevance in the development of new therapeutic agents (Tinao-Wooldridge et al., 1995).

特性

IUPAC Name |

1,8,8-trimethyl-3-azabicyclo[3.2.1]octan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c1-9(2)7-4-5-10(9,3)8(12)11-6-7/h7H,4-6H2,1-3H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GESYHNXRFZBXCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)NC2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,8,8-Trimethyl-3-azabicyclo[3.2.1]octan-2-one | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

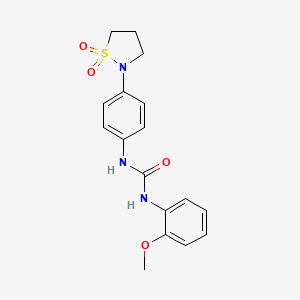

![N-(2-methoxyethyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide](/img/structure/B2813130.png)

![Ethyl {[amino(imino)methyl]thio}acetate hydrochloride](/img/no-structure.png)

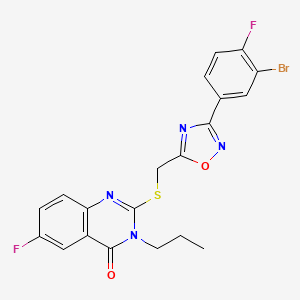

![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2813133.png)

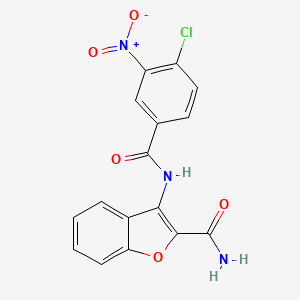

![3-methyl-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B2813134.png)

![1-[4-(2-Chloropyridine-3-carbonyl)piperazin-1-yl]-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone](/img/structure/B2813137.png)

![3-[(3-chlorophenyl)methyl]-8-(3,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2813139.png)

![2-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2813142.png)